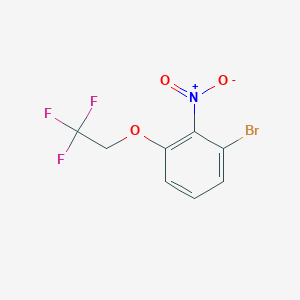
2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H5BrF3NO3 and a molecular weight of 300.03 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoroethoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene typically involves the nitration of 2-Bromo-6-(2,2,2-trifluoroethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoroethoxy group.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 2-substituted-6-(2,2,2-trifluoroethoxy)nitrobenzene derivatives.
Reduction: Formation of 2-Bromo-6-(2,2,2-trifluoroethoxy)aniline.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom and trifluoroethoxy group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(2,2,2-trifluoroethoxy)aniline: Similar structure but with an amino group instead of a nitro group.
2-Bromo-6-(2,2,2-trifluoroethoxy)phenol: Similar structure but with a hydroxyl group instead of a nitro group.
2-Bromo-6-(2,2,2-trifluoroethoxy)benzoic acid: Similar structure but with a carboxyl group instead of a nitro group.
Uniqueness
2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene is unique due to the presence of both a nitro group and a trifluoroethoxy group, which impart distinct electronic and steric properties. These properties make it a valuable compound for specific chemical reactions and applications that require the unique reactivity and stability provided by these functional groups .
Properties
Molecular Formula |
C8H5BrF3NO3 |
|---|---|
Molecular Weight |
300.03 g/mol |
IUPAC Name |
1-bromo-2-nitro-3-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-2-1-3-6(7(5)13(14)15)16-4-8(10,11)12/h1-3H,4H2 |
InChI Key |
CRHWCTGSDWTFFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


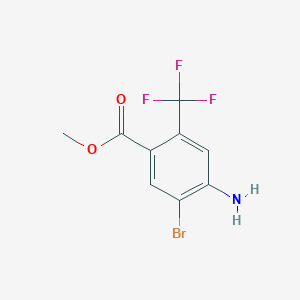
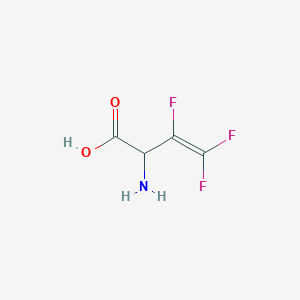
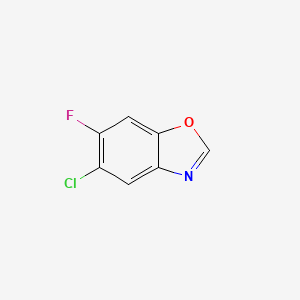
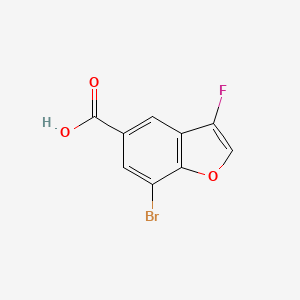

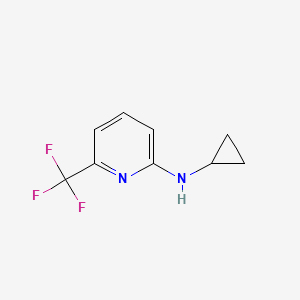
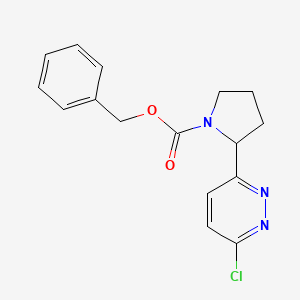
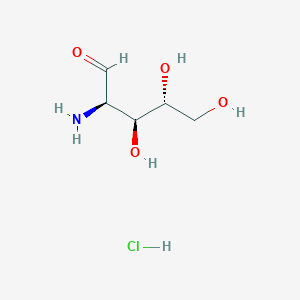
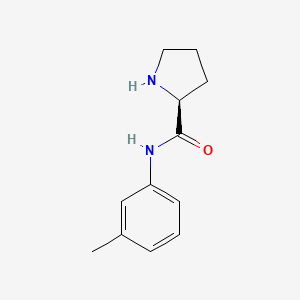
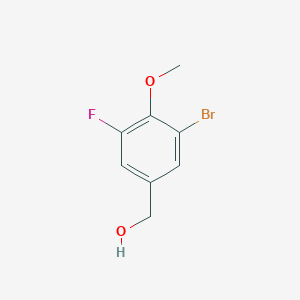
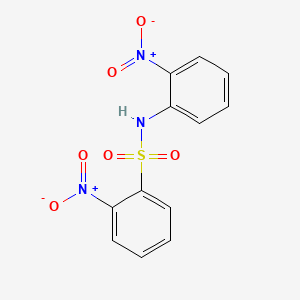
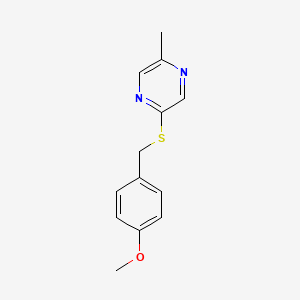
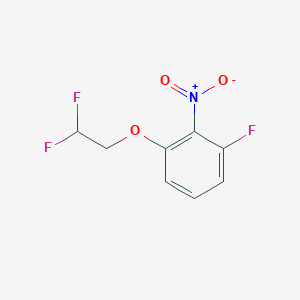
![5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione](/img/structure/B15203215.png)
